

# **BP Fluor 555 Azide in Super-Resolution Microscopy: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BP Fluor 555 Azide	
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For researchers, scientists, and drug development professionals seeking to achieve nanoscale resolution in their imaging experiments, the choice of fluorescent probe is paramount. This guide provides a detailed comparison of **BP Fluor 555 Azide**'s performance in super-resolution microscopy, particularly in direct stochastic optical reconstruction microscopy (dSTORM), against common alternatives such as Alexa Fluor 555 Azide and Cy3B Azide.

**BP Fluor 555 Azide** is a bright, photostable, orange-fluorescent dye designed for click chemistry applications, making it a versatile tool for labeling biomolecules in super-resolution imaging.[1][2] It is spectrally similar to other popular dyes in the 555 nm range and is often marketed as an equivalent to Alexa Fluor 555.[1][2][3] This guide will delve into the quantitative performance metrics, experimental considerations, and provide a standardized protocol for utilizing these fluorophores in dSTORM.

## **Quantitative Performance Comparison**

The performance of a fluorophore in localization-based super-resolution microscopy is determined by several key photophysical parameters. These include the number of photons emitted per switching event (brightness), the on/off duty cycle, and the number of switching cycles before photobleaching.[4] A higher photon count leads to better localization precision, while a low duty cycle is crucial for separating individual molecular signals.

While direct head-to-head comparative data for **BP Fluor 555 Azide** under dSTORM conditions is not readily available in peer-reviewed literature, its performance is expected to be comparable to its spectral equivalent, Alexa Fluor 555. The following table summarizes the key







performance metrics for Alexa Fluor 555 and Cy3B, a well-regarded dye in the same spectral region, in dSTORM.



Fluorophor e	Excitation Max (nm)	Emission Max (nm)	Photons per Switching Event	On/Off Duty Cycle	Key Characteris tics for dSTORM
BP Fluor 555 Azide	~555	~565	Data not available (expected to be similar to Alexa Fluor 555)	Data not available (expected to be similar to Alexa Fluor 555)	Bright and photostable orange-fluorescent dye for click chemistry.
Alexa Fluor 555	555	580	~2500	Low	An exceptional dSTORM dye in the red range, emitting a high number of photons per switching cycle.[5] Considered a good dye for STORM.[5]
СуЗВ	559	570	~1365 (in MEA buffer), ~2057 (in BME buffer)	Low	Considered one of the best dyes for dSTORM imaging in the red range, demonstratin g high performance. [5]



Note: The performance of fluorophores in dSTORM is highly dependent on the imaging buffer composition and the illumination conditions. The values presented above are from studies using different thiol-containing and oxygen-scavenging buffer systems.[4][5]

## **Experimental Protocols**

Achieving high-quality super-resolution images requires meticulous sample preparation and imaging protocols. The following provides a general framework for labeling with an azide-functionalized dye via click chemistry and subsequent dSTORM imaging.

## **Click Chemistry Labeling of Biomolecules**

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified biomolecules with an azide-functionalized fluorescent dye.

#### Materials:

- Alkyne-modified biological sample (e.g., proteins, nucleic acids)
- BP Fluor 555 Azide (or alternative azide dye)
- Copper(II) sulfate (CuSO4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
- Sodium ascorbate
- Phosphate-buffered saline (PBS)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the dye

#### Procedure:

- Prepare Dye Stock Solution: Dissolve the azide-functionalized dye in DMF or DMSO to a stock concentration of 10 mM.
- Prepare Click-iT® Reaction Cocktail: In a microcentrifuge tube, add the following components in order:



- PBS
- Dye-azide solution (final concentration typically 2-50 μΜ)
- Copper(II) sulfate (premixed with a ligand like THPTA to a final concentration of 50-100 μM)
- Sodium ascorbate (freshly prepared, final concentration 2.5-5 mM)
- Labeling Reaction: Add the reaction cocktail to the alkyne-modified sample and incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the sample extensively with PBS to remove unreacted components.

## dSTORM Imaging

This protocol outlines the general steps for acquiring dSTORM data.

#### Materials:

- Labeled sample on a microscope coverslip
- dSTORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol (BME) or mercaptoethylamine (MEA) in a buffer such as PBS)
- Super-resolution microscope equipped with appropriate lasers (e.g., 561 nm for excitation)
   and a sensitive camera (EMCCD or sCMOS).

#### Procedure:

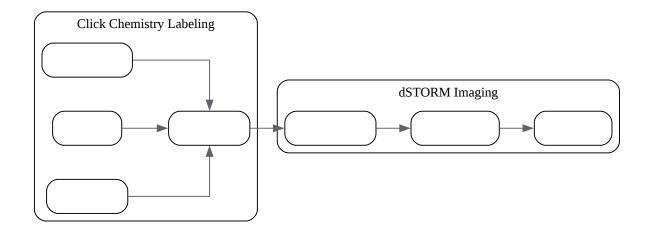
- Sample Mounting: Mount the coverslip with the labeled sample onto a microscope slide with a small volume of dSTORM imaging buffer. Seal the sample to prevent oxygen entry.
- Microscope Setup:
  - Place the slide on the microscope stage.
  - Use a low laser power to locate the region of interest.



- Photoswitching and Imaging:
  - Increase the laser power to induce photoswitching of the fluorophores into a dark state.
  - Acquire a time series of thousands of images (typically 10,000-100,000 frames) at a high frame rate. Each frame will capture the stochastic reactivation and emission of a sparse subset of fluorophores.
- Data Analysis: Process the acquired image series with a localization algorithm to determine the precise coordinates of each detected single-molecule event. Reconstruct the final superresolution image from these localizations.

## Visualizing the Workflow

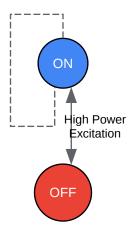
The following diagrams illustrate the key processes involved in a super-resolution microscopy experiment using click chemistry.



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Caption: Experimental workflow for super-resolution microscopy.





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Caption: Principle of fluorophore photoswitching in dSTORM.

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### References

- 1. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]
- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 3. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging PMC [pmc.ncbi.nlm.nih.gov]
- 5. microscopyu.com [microscopyu.com]
- To cite this document: BenchChem. [BP Fluor 555 Azide in Super-Resolution Microscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557179#performance-of-bp-fluor-555-azide-in-super-resolution-microscopy]

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